4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride 4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13153198
InChI: InChI=1S/C9H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3H,4-5,10H2;1H
SMILES: C1CC(=O)C2=C1C(=CC=C2)N.Cl
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride

CAS No.:

Cat. No.: VC13153198

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride -

Specification

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name 4-amino-2,3-dihydroinden-1-one;hydrochloride
Standard InChI InChI=1S/C9H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3H,4-5,10H2;1H
Standard InChI Key FPYYGVSIZZRIDZ-UHFFFAOYSA-N
SMILES C1CC(=O)C2=C1C(=CC=C2)N.Cl
Canonical SMILES C1CC(=O)C2=C1C(=CC=C2)N.Cl

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Pathways

The synthesis of 4-amino-2,3-dihydro-1H-inden-1-one hydrochloride typically involves two stages: (1) preparation of the parent compound, 4-amino-2,3-dihydro-1H-inden-1-one, and (2) salt formation with hydrochloric acid.

  • Parent Compound Synthesis:

    • Route A: Condensation reactions using indanone precursors, followed by selective amination at the 4-position.

    • Route B: Reduction-oxidation sequences to introduce the amino group while preserving the ketone functionality.

  • Salt Formation:

    • The free base is treated with hydrochloric acid under controlled conditions to yield the hydrochloride salt, which is then purified via recrystallization.

Structural Analysis

Key structural features confirmed by spectroscopic and crystallographic data include:

  • Molecular Formula: C9_9H10_{10}ClNO .

  • Hydrogen Bonding: The protonated amino group (NH3+_3^+) forms strong ionic interactions with the chloride ion, stabilizing the crystal lattice.

  • Planarity: The indenone system adopts a near-planar conformation, optimizing π-π stacking interactions in solid-state structures .

Table 1: Comparative Structural Properties of 4-Amino-2,3-dihydro-1H-inden-1-one and Its Hydrochloride Salt

PropertyParent Compound (C9_9H9_9NO)Hydrochloride Salt (C9_9H10_{10}ClNO)
Molecular Weight (g/mol)147.17183.63
PSA (Ų)43.0943.09 (unchanged)
LogP1.451.45 (predicted)
SolubilityLow in polar solventsEnhanced aqueous solubility

Data derived from Chemsrc and PubChem .

Physicochemical Properties

The hydrochloride salt exhibits distinct physicochemical traits critical for drug development:

  • Solubility: Improved water solubility compared to the parent compound due to ionic dissociation.

  • Stability: Resists degradation under ambient conditions, with a melting point exceeding 200°C (predicted) .

  • Lipophilicity: A LogP of ~1.45 suggests moderate membrane permeability, balancing bioavailability and tissue distribution .

Pharmacological Profile and Research Findings

Kinase Inhibition and Anticancer Activity

While no direct studies on 4-amino-2,3-dihydro-1H-inden-1-one hydrochloride exist, structurally related indenone derivatives have shown potent kinase inhibition. For example, 2-amino-2,3-dihydro-1H-indene-5-carboxamide (7f) inhibits DDR1 with an IC50_{50} of 14.9 nM, suppressing pancreatic cancer progression in murine models .

Table 2: Pharmacokinetic Profile of Analogous Indenone Derivative 7f in Rats

ParameterOral (25 mg/kg)Intravenous (5 mg/kg)
AUC0_{0–∞} (μg·h/L)80,535.016,855.5
T1/2_{1/2} (h)1.70.9
Cmax_{max} (μg/L)15,352.514,746.0
Bioavailability (%)89.9

These data suggest high oral bioavailability and sustained plasma exposure, traits desirable for therapeutic agents .

Other Biological Activities

Patent literature describes similar 1-amino-2,3-dihydro-1H-indene derivatives as antioxidants and anti-inflammatory agents, scavenging reactive oxygen species and inhibiting lipid peroxidation . These properties hint at potential applications in neurodegenerative and cardiovascular diseases .

Future Research Directions

  • Mechanistic Studies: Elucidate DDR1 binding affinity and selectivity profiles.

  • In Vivo Efficacy: Evaluate antitumor activity in orthotopic cancer models.

  • Safety Profiling: Assess acute and chronic toxicity in preclinical species.

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